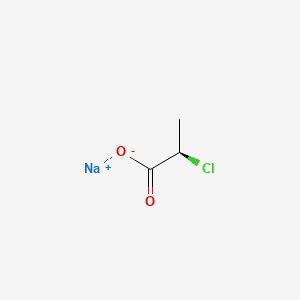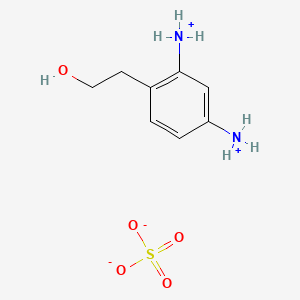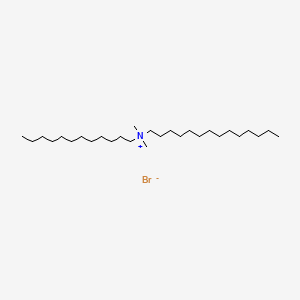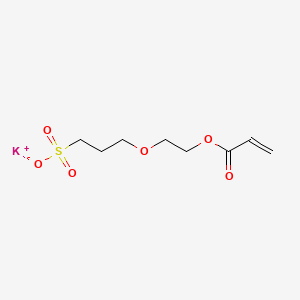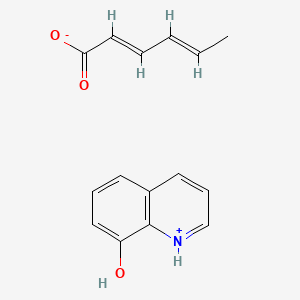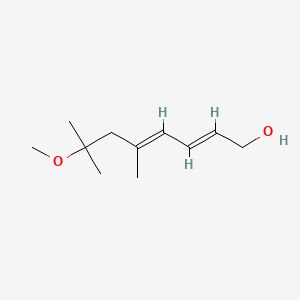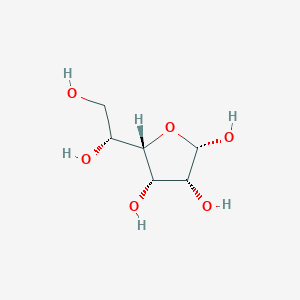
Einecs 235-358-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt, compound with neodymium (3:1), is a unique chemical compound that combines the properties of both cobalt and neodymium. This compound is of significant interest due to its potential applications in various fields, including materials science, chemistry, and industry. Cobalt is known for its ferromagnetic properties, high thermostability, and catalytic activity, while neodymium is renowned for its strong magnetic properties. The combination of these two elements results in a compound with enhanced magnetic and catalytic properties, making it valuable for various technological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, compound with neodymium (3:1), can be achieved through various methods, including solid-state reactions, co-precipitation, and sol-gel techniques. One common method involves the solid-state reaction of cobalt oxide and neodymium oxide at high temperatures. The reaction typically takes place in a controlled atmosphere to prevent oxidation or reduction of the elements. The reaction conditions, such as temperature and time, are carefully optimized to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of cobalt, compound with neodymium (3:1), often involves large-scale solid-state reactions. The raw materials, cobalt oxide and neodymium oxide, are mixed in the appropriate stoichiometric ratio and subjected to high-temperature treatment in a furnace. The process may also involve additional steps such as milling and sintering to achieve the desired particle size and phase purity. Industrial production methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt, compound with neodymium (3:1), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical properties of both cobalt and neodymium, resulting in unique reactivity patterns.
Common Reagents and Conditions
Oxidation Reactions: The compound can undergo oxidation reactions in the presence of oxygen or other oxidizing agents. For example, heating the compound in air can lead to the formation of cobalt and neodymium oxides.
Reduction Reactions: Reduction reactions can be carried out using reducing agents such as hydrogen gas or carbon monoxide. These reactions typically occur at elevated temperatures and result in the formation of metallic cobalt and neodymium.
Substitution Reactions: The compound can participate in substitution reactions with various ligands, leading to the formation of new coordination complexes. These reactions often require specific solvents and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield cobalt and neodymium oxides, while reduction reactions produce metallic cobalt and neodymium. Substitution reactions can result in a variety of coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobalt, compound with neodymium (3:1), has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions. Its catalytic activity is enhanced by the presence of both cobalt and neodymium, making it a valuable catalyst for industrial processes.
Biology: In biological research, the compound is used as a magnetic resonance imaging (MRI) contrast agent due to its strong magnetic properties. It is also investigated for its potential antimicrobial activity, which can be attributed to the presence of cobalt.
Medicine: The compound is explored for its potential use in drug delivery systems, where its magnetic properties can be utilized for targeted drug delivery
Industry: In industrial applications, the compound is used in the production of high-performance magnets, which are essential components in various electronic devices, including motors, generators, and sensors. Its magnetic properties also make it suitable for use in magnetic storage media and magnetic refrigeration systems.
Wirkmechanismus
The mechanism of action of cobalt, compound with neodymium (3:1), is primarily influenced by its magnetic and catalytic properties. The compound exerts its effects through the following mechanisms:
Magnetic Properties: The strong magnetic properties of the compound are due to the presence of neodymium, which is known for its high magnetic moment. These properties enable the compound to interact with external magnetic fields, making it useful in applications such as MRI and magnetic drug delivery.
Catalytic Activity: The catalytic activity of the compound is attributed to the presence of cobalt, which can participate in various redox reactions. The compound can facilitate electron transfer processes, making it an effective catalyst for a wide range of chemical reactions. The combination of cobalt and neodymium enhances the overall catalytic efficiency of the compound.
Vergleich Mit ähnlichen Verbindungen
Cobalt, compound with neodymium (3:1), can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Cobalt Ferrite (CoFe2O4): Cobalt ferrite is another cobalt-based compound with strong magnetic properties. cobalt, compound with neodymium (3:1), has a higher magnetic moment due to the presence of neodymium, making it more suitable for applications requiring strong magnetic fields.
Neodymium Iron Boron (NdFeB): Neodymium iron boron is a well-known magnetic material with excellent magnetic properties. While cobalt, compound with neodymium (3:1), may not have the same level of magnetic strength as NdFeB, it offers unique catalytic properties due to the presence of cobalt.
Cobalt Oxide (Co3O4): Cobalt oxide is a common cobalt-based compound with catalytic activity. the addition of neodymium in cobalt, compound with neodymium (3:1), enhances its magnetic properties, making it a more versatile compound for various applications.
Eigenschaften
CAS-Nummer |
12187-43-8 |
|---|---|
Molekularformel |
Co3Nd |
Molekulargewicht |
321.04 g/mol |
IUPAC-Name |
cobalt;neodymium |
InChI |
InChI=1S/3Co.Nd |
InChI-Schlüssel |
JFWGBTIDZSXHQR-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Co].[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



